N~1~,N~7~-Dipropylheptane-1,7-diamine
Description
Its structure is characterized by a central seven-carbon chain with N,N,N',N'-tetrapropyl substitution. This compound serves as a precursor in synthesizing complex molecules, such as the muscarinic acetylcholine receptor ligand N¹,N⁷-bis(3-(5-bromo-1,3-dioxoisoindolin-2-yl)propyl)-N¹,N¹,N⁷,N⁷-tetrapropylheptane-1,7-diaminium ditriflate, as described in . Key physical properties include:
Properties
CAS No. |
62578-02-3 |
|---|---|
Molecular Formula |
C13H30N2 |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N,N'-dipropylheptane-1,7-diamine |
InChI |
InChI=1S/C13H30N2/c1-3-10-14-12-8-6-5-7-9-13-15-11-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
LRJJEDYDYUMYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCCCCNCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
N¹,N⁷-Bis(3-(cyclohexylmethylamino)propyl)heptane-1,7-diamine tetrabromide (RHW)
Benzathine Benzylpenicillin
- Structure : Contains a dibenzylethylenediamine core complexed with penicillin.
- Application : Used as a long-acting antibiotic salt due to its low solubility and sustained release .
- Key Difference : The aromatic benzyl groups and ethylenediamine backbone contrast sharply with the aliphatic heptane chain and propyl substituents of the target compound, leading to distinct pharmacological behaviors.
1,3-Dimethyl Imazine-6,7-diamine Derivatives
- Examples :
- 1-Methyllumazine-6,7-diamine (26) : Aromatic pteridine core with methyl and amine substituents.
- 3-Methyllumazine-6,7-diamine (27) : Structural isomer of 24.
- Properties : High thermal stability (melting point >320°C) due to rigid aromatic systems, unlike the flexible aliphatic heptane chain of N¹,N⁷-dipropylheptane-1,7-diamine .
- Synthesis: Involves cyclization of uracil derivatives with methylcyanoformimidate, differing from the alkylation methods used for the target compound .
N,N'-Diacetyl-1,4-phenylenediamine
- Structure: Aromatic diamine with acetylated amino groups.
- Key Difference : Acetylation reduces reactivity compared to the primary amines in N¹,N⁷-dipropylheptane-1,7-diamine, altering solubility and chemical stability.
Structural and Functional Analysis Table
Impact of Structural Variations
- Lipophilicity : Cyclohexyl (RHW) and benzyl (Benzathine) groups increase hydrophobicity, enhancing membrane interaction. Propyl groups (target compound) offer moderate lipophilicity.
- Thermal Stability : Rigid aromatic systems (pteridines) confer high melting points, whereas aliphatic diamines are typically liquids or low-melting solids.
- Biological Activity : Substituent type dictates target specificity; e.g., RHW’s antimalarial activity vs. Benzathine’s antibiotic action.
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